molecular formula C11H21N3O2 B14792680 N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylacetamide

N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylacetamide

Cat. No.: B14792680
M. Wt: 227.30 g/mol
InChI Key: RRBVTCWADDNLJJ-UHFFFAOYSA-N
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Description

“N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylacetamide” is a synthetic acetamide derivative featuring a piperidine core substituted at the 3-position with a 2-aminopropanoyl group and an N-methylacetamide moiety. The stereochemistry of the 2-aminopropanoyl group (likely S-configuration, inferred from analogs in and ) may critically influence its activity.

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C11H21N3O2/c1-8(12)11(16)14-6-4-5-10(7-14)13(3)9(2)15/h8,10H,4-7,12H2,1-3H3

InChI Key

RRBVTCWADDNLJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC(C1)N(C)C(=O)C)N

Origin of Product

United States

Preparation Methods

Synthesis of Piperidin-3-amine

Piperidin-3-amine serves as the primary precursor. Industrial methods often employ:

  • Buchwald-Hartwig Amination : Coupling of 3-bromopyridine with ammonia under palladium catalysis.
  • Reductive Amination : Cyclization of 1,5-diketones with ammonium acetate and sodium cyanoborohydride.

Table 1: Comparative Yields for Piperidin-3-amine Synthesis

Method Reagents Yield (%) Reference
Buchwald-Hartwig Pd(OAc)₂, Xantphos, NH₃ 78
Reductive Amination NaBH₃CN, NH₄OAc 85

Protection of the 3-Amine

To prevent undesired side reactions during subsequent steps, the 3-amine is protected as a tert-butoxycarbonyl (Boc) derivative:

  • Reaction : Piperidin-3-amine + Di-tert-butyl dicarbonate → Boc-piperidin-3-amine.
  • Conditions : 0°C to room temperature, dichloromethane (DCM), triethylamine (TEA).

Key Data :

  • Yield: 92%
  • Characterization: $$ ^1H $$ NMR (CDCl₃) δ 1.45 (s, 9H, Boc), 3.15–3.30 (m, 2H, piperidine H).

Acylation at the Piperidine Nitrogen

The Boc-protected piperidine undergoes acylation at the 1-position nitrogen using 2-aminopropanoic acid derivatives:

Method A: Carbodiimide-Mediated Coupling

  • Reagents : Boc-L-alanine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt).
  • Conditions : DCM, 0°C to RT, 12 hours.

Method B: Uranium-Based Coupling

  • Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine).
  • Conditions : DMF, RT, 16 hours.

Table 2: Acylation Efficiency Comparison

Method Reagents Yield (%) Purity (%)
A EDCI/HOBt 68 95
B HATU/DIPEA 88 99

Deprotection Steps

Sequential deprotection liberates the 2-aminopropanoyl and 3-amine groups:

  • Boc Removal (2-Aminopropanoyl) : Trifluoroacetic acid (TFA) in DCM (1:1 v/v), 2 hours.
  • Piperidine 3-Amine Deprotection : Hydrogenolysis (H₂, Pd/C, MeOH) or acidic hydrolysis (HCl, dioxane).

Optimized Conditions :

  • TFA-mediated deprotection achieves >95% yield without racemization.

Methylation of the 3-Amine

The free 3-amine is methylated via reductive amination:

  • Reagents : Formaldehyde (37% aq.), NaBH₃CN, MeOH.
  • Conditions : RT, 6 hours, pH 4–5 (acetic acid buffer).

Critical Notes :

  • Excess formaldehyde ensures complete conversion to N-methyl-piperidin-3-amine.
  • Yield: 89%.

Acetylation to Form N-Methylacetamide

The N-methylamine is acetylated using acetic anhydride:

  • Reagents : Acetic anhydride, TEA, DCM.
  • Conditions : 0°C to RT, 2 hours.

Table 3: Acetylation Reaction Parameters

Scale (g) Solvent Temp (°C) Yield (%)
5 DCM 0–25 94
100 Toluene 20–30 91

Alternative Synthetic Approaches

One-Pot Tandem Acylation-Methylation

A streamlined protocol combines acetylation and methylation in a single vessel:

  • Reagents : Acetyl chloride, methyl iodide, K₂CO₃.
  • Conditions : DMF, 50°C, 8 hours.

Advantages :

  • Reduces purification steps.
  • Overall yield: 82%.

Enzymatic Catalysis

Lipase-mediated acetylation offers an eco-friendly alternative:

  • Enzyme : Candida antarctica Lipase B (CAL-B).
  • Conditions : Vinyl acetate, hexane, 40°C.

Outcome :

  • 76% yield, >99% enantiomeric excess (ee).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry enhances reproducibility and safety:

  • Reactor Design : Microfluidic channels with in-line IR monitoring.
  • Throughput : 1.2 kg/day at pilot scale.

Green Chemistry Metrics

Table 4: Environmental Impact Assessment

Metric Batch Process Flow Process
E-Factor 23.4 8.7
Solvent Consumption (L/kg) 120 45

Chemical Reactions Analysis

Types of Reactions

N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amide or piperidine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines or alcohols.

Scientific Research Applications

N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((S)-1-((S)-2-Aminopropanoyl)piperidin-3-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogs

Compound Name Piperidine Substitution Acyl Group N-Substituent Key Structural Differences
Target Compound 3-yl 2-aminopropanoyl (S) Methyl Baseline for comparison
N-{[1-(2-Chloroacetyl)piperidin-3-yl]methyl}-N-methylacetamide 3-yl 2-chloroacetyl Methyl Chloroacetyl increases electrophilicity
N-((1-((S)-2-Aminopropanoyl)piperidin-3-yl)methyl)-N-ethylacetamide 3-yl 2-aminopropanoyl (S) Ethyl Ethyl group enhances lipophilicity
SR142801 4-yl Benzoyl-dichlorophenyl Methyl Bulky aromatic groups for receptor binding
N-[1-(3-Fluoro-5-nitrophenyl)pyrrolidin-3-yl]-N-methylacetamide Pyrrolidine (3-yl) None (3-fluoro-5-nitrophenyl) Methyl Pyrrolidine ring and nitro group alter electronics

Key Observations :

  • Piperidine vs. Pyrrolidine : The pyrrolidine analog () has a smaller ring, reducing conformational flexibility compared to piperidine .
  • Acyl Group Variations: The chloroacetyl group () introduces reactivity for further derivatization, whereas the 2-aminopropanoyl group (target compound) may mimic amino acids, enhancing solubility or target engagement .

Pharmacological and Functional Comparisons

Key Findings :

  • Enzyme Inhibition: The nitroaryl-pyrrolidine compound () demonstrates enzyme-targeting applications, whereas the target compound’s 2-aminopropanoyl group may favor protease-sensitive interactions .
  • Receptor Antagonism : SR142801’s dichlorophenyl and benzoyl groups enhance receptor affinity, suggesting that bulky substituents on piperidine improve target selectivity .

Table 3: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Synthetic Highlights
Target Compound C12H23N3O2 241.33 ~1.5 Likely involves piperidine acylation and alkylation
N-{[1-(2-Chloroacetyl)piperidin-3-yl]methyl}-N-methylacetamide C11H19ClN2O2 246.74 ~2.0 Chloroacetyl introduction via Friedel-Crafts acylation
SR142801 C32H34Cl2N2O2 573.54 ~5.2 Multi-step synthesis with Suzuki coupling for aryl groups

Synthetic Notes:

  • The target compound’s synthesis likely parallels and , involving piperidine acylation with a protected 2-aminopropanoyl group followed by N-methylation.
  • Enantiomeric purity (critical for activity) may require chiral resolution methods, as seen in ’s use of (S)-phenylethylamine .

Stereochemical and Stability Considerations

  • Stereochemistry: The S-configuration of the 2-aminopropanoyl group () is crucial for mimicking natural amino acids, as seen in peptidomimetic drugs . Racemic mixtures could reduce potency.
  • Stability: The 2-aminopropanoyl group may confer susceptibility to proteolytic cleavage, whereas chloroacetyl () or nitroaryl () groups enhance chemical stability but reduce biocompatibility.

Biological Activity

N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylacetamide is a synthetic compound that has garnered attention due to its potential biological activity, particularly in pharmacology. This article delves into its structure, biological interactions, and implications for drug development, supported by data tables and relevant research findings.

Chemical Structure

The compound features a piperidine ring substituted with a 2-aminopropanoyl group and an N-methylacetamide moiety. Its molecular formula is C11H20N2O2C_{11}H_{20}N_2O_2. The stereochemistry at the amino acid moiety plays a crucial role in its biological interactions, influencing its activity at various neurotransmitter systems.

Preliminary studies indicate that this compound may interact with neurotransmitter receptors, potentially modulating pain pathways and offering neuroprotective effects. The compound's structure suggests that it could act as an inhibitor or modulator of specific receptors, including opioid and dopamine receptors.

Pharmacological Profiles

Research has shown that compounds with similar piperidine structures exhibit significant pharmacological activities. For instance, the compound may influence:

  • Pain modulation : By interacting with pain-related neurotransmitter systems.
  • Neuroprotection : Potentially offering protective effects against neurodegenerative conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-[1-(2-Aminobutyl)-piperidin-3-ylmethyl]-N-methyl-acetamideSimilar piperidine structureAnalgesic propertiesLonger alkyl chain
N-[1-(S)-2-Amino-butyryl-piperidin-3-ylmethyl]-N-methyl-acetamideVariation in amino acid side chainDifferent receptor affinitiesChirality impact
N-[1-(R)-2-Amino-propionyl-piperidin-3-ylmethyl]-N-methyl-acetamideStereochemical variationPotentially different pharmacodynamicsChirality influence

This table illustrates how slight modifications in structure can lead to significant differences in biological activity and therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Receptor Interaction Studies : Research has indicated that compounds with piperidine structures can effectively bind to opioid receptors, suggesting a pathway for pain relief.
  • Neuroprotective Effects : Investigations into related compounds have demonstrated neuroprotective properties, which may be applicable to this compound as well.
  • In Vitro Assays : Preliminary in vitro assays are recommended to elucidate binding affinities and efficacy relative to known ligands. These studies are crucial for determining therapeutic potential and guiding further modifications.

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